molecular formula C11H9ClO2S B12831332 7-Methylnaphthalene-1-sulfonyl chloride

7-Methylnaphthalene-1-sulfonyl chloride

Cat. No.: B12831332
M. Wt: 240.71 g/mol
InChI Key: LVQLYZBLCWWJFQ-UHFFFAOYSA-N
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Description

7-Methylnaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C11H9ClO2S. It consists of a naphthalene ring substituted with a methyl group at the 7th position and a sulfonyl chloride group at the 1st position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Methylnaphthalene-1-sulfonyl chloride can be synthesized through the sulfonation of 7-methylnaphthalene followed by chlorination. The sulfonation step typically involves the reaction of 7-methylnaphthalene with sulfuric acid or oleum to form 7-methylnaphthalene-1-sulfonic acid. This intermediate is then treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow reactors and advanced chlorination techniques are employed to ensure high yields and purity while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Methylnaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Sulfonic Acids: Formed by hydrolysis.

Mechanism of Action

The mechanism of action of 7-methylnaphthalene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. These reactions often proceed through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methylnaphthalene-1-sulfonyl chloride is unique due to the presence of both the naphthalene ring and the methyl group, which can influence its reactivity and the properties of its derivatives. The methyl group can provide steric hindrance and electronic effects that differentiate it from other sulfonyl chlorides .

Properties

Molecular Formula

C11H9ClO2S

Molecular Weight

240.71 g/mol

IUPAC Name

7-methylnaphthalene-1-sulfonyl chloride

InChI

InChI=1S/C11H9ClO2S/c1-8-5-6-9-3-2-4-11(10(9)7-8)15(12,13)14/h2-7H,1H3

InChI Key

LVQLYZBLCWWJFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2S(=O)(=O)Cl)C=C1

Origin of Product

United States

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